What is the chemical structure of (1-Methoxypropan-2-yl)thiourea
What is the chemical structure of (1-Methoxypropan-2-yl)thiourea
Title: Comprehensive Technical Guide on (1-Methoxypropan-2-yl)thiourea: Structural Analysis, Synthesis, and Applications in Drug Development
Abstract / Executive Summary As modern medicinal chemistry gravitates toward highly specific, target-directed therapies, the demand for versatile, bifunctional building blocks has surged. (1-Methoxypropan-2-yl)thiourea is a specialized aliphatic thiourea derivative that serves as a critical precursor in organic synthesis[1]. Featuring both a strong hydrogen-bonding thiourea core and a flexible, ether-containing methoxypropyl chain, this compound is instrumental in synthesizing complex heterocycles, such as aminothiazoles and imidazoquinolines. These structural motifs are heavily utilized in the development of bromodomain and extraterminal (BET) inhibitors[2] and Janus kinase (JAK) inhibitors[3]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis, and analytical validation.
Physicochemical & Structural Profiling
To effectively integrate (1-Methoxypropan-2-yl)thiourea into a drug discovery pipeline, one must first understand its foundational physical and chemical parameters. The thiourea moiety provides a highly polarized C=S double bond, making it an excellent nucleophile for cyclization reactions, while the methoxy group acts as a terminal hydrogen-bond acceptor that can favorably interact with solvent-exposed regions of target proteins.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | (1-Methoxypropan-2-yl)thiourea |
| CAS Number | 732287-96-6 |
| Molecular Formula | C5H12N2OS |
| Molecular Weight | 148.23 g/mol |
| Monoisotopic Mass | 148.06703 Da |
| Predicted[M+H]+ (m/z) | 149.07431 |
| SMILES String | CC(COC)NC(=S)N |
| InChIKey | JRWFGTPIMXJGFR-UHFFFAOYSA-N |
Data sourced from PubChemLite structural profiling[4].
Mechanistic Synthesis & Process Causality
The synthesis of mono-substituted thioureas must be carefully controlled to prevent the formation of symmetrical di-substituted byproducts. The following step-by-step methodology utilizes the classic ammonium thiocyanate condensation route. This approach is favored because it avoids the use of highly toxic and volatile carbon disulfide or thiophosgene reagents, providing a safer, scalable workflow[5].
Step-by-Step Methodology: Ammonium Thiocyanate Condensation
This protocol is designed as a self-validating system; each phase includes specific physical or chemical indicators to confirm successful progression.
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Amine Salt Formation (In-Situ Protonation):
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Action: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methoxypropan-2-amine (10.0 mmol) dissolved in 20 mL of distilled water. Submerge the flask in an ice-water bath (0–5°C). Slowly add concentrated hydrochloric acid (10.0 mmol) dropwise over 10 minutes.
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Causality: The ice bath is critical to dissipate the exothermic heat of neutralization. Controlling this temperature prevents the volatilization of the low-boiling primary amine, ensuring a quantitative 1:1 conversion to the highly water-soluble 1-methoxypropan-2-amine hydrochloride salt.
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Reagent Addition & Intermediate Generation:
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Action: Add a concentrated aqueous solution of ammonium thiocyanate (12.0 mmol) to the chilled amine hydrochloride mixture.
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Causality: A 20% molar excess of ammonium thiocyanate is utilized to drive the equilibrium forward and compensate for any thermal decomposition of the transient thiocyanic acid during the subsequent heating phase.
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Thermal Isomerization (Reflux):
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Action: Attach a reflux condenser and heat the reaction mixture to 100°C for 4 to 6 hours with vigorous stirring.
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Causality: At room temperature, the mixture exists merely as an alkylammonium thiocyanate salt. Sustained thermal energy is required to overcome the activation barrier, triggering a nucleophilic rearrangement (analogous to the Wöhler urea synthesis) that converts the ionic salt into the stable, covalent thiourea product[5].
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In-Process Validation (TLC):
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Action: Spot the reaction mixture on a silica gel TLC plate alongside the starting amine. Elute with Dichloromethane/Methanol (9:1).
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Causality: The primary amine will stain positively with ninhydrin, whereas the newly formed thiourea will absorb strongly under short-wave UV (254 nm) due to the C=S chromophore, validating the structural transformation.
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Isolation and Purification:
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Action: Cool the mixture to 0°C to induce crystallization. Collect the precipitate via vacuum filtration. Wash with ice-cold water and recrystallize from an ethanol/water mixture. Dry under high vacuum.
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Mechanistic pathway for the synthesis of (1-Methoxypropan-2-yl)thiourea via thermal isomerization.
Pharmacological Applications & Structural Biology
In drug development, (1-Methoxypropan-2-yl)thiourea is rarely the final active pharmaceutical ingredient (API). Instead, it is a strategic precursor. When subjected to a Hantzsch thiazole synthesis (reaction with an α -haloketone), the sulfur atom acts as a primary nucleophile, leading to an S-alkylated intermediate that rapidly undergoes cyclodehydration to form a 2-aminothiazole ring.
This thiazole motif, appended with the methoxypropyl chain, is highly privileged in modern targeted therapies:
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BET Bromodomain Inhibitors: The methoxypropyl chain provides crucial steric bulk and a hydrogen-bond acceptor that can interact with the conserved asparagine residues in the BRD4 binding pocket, enhancing lipophilic ligand efficiency (LLE)[2].
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JAK Kinase Inhibitors: Heteroaryl imidazolone and thiazole derivatives synthesized from functionalized thioureas have shown profound efficacy in modulating the JAK-STAT signaling pathway, offering therapeutic avenues for myeloproliferative disorders and autoimmune diseases[3].
Workflow illustrating the integration of thiourea precursors into targeted kinase/BET inhibitors.
Analytical Validation & Quality Assurance
To guarantee scientific integrity before utilizing this compound in downstream API synthesis, the batch must pass a rigorous, self-validating analytical suite:
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High-Performance Liquid Chromatography (HPLC):
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Method: Reversed-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
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Validation Logic: Formic acid suppresses the ionization of the thiourea during elution, preventing peak tailing. A single sharp peak at the expected retention time validates a purity of >95%[1].
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Validation Logic: Electrospray ionization (ESI+) must yield a primary adduct peak at m/z 149.07 ([M+H]+). The presence of this specific mass-to-charge ratio mathematically confirms the molecular formula C5H12N2OS[4].
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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^1H NMR (DMSO-d6): The spectrum must exhibit characteristic broad singlets for the exchangeable -NH and -NH2 protons. The extreme downfield shift of these protons (typically >7.0 ppm) confirms the strong electron-withdrawing nature of the adjacent C=S group. Furthermore, a sharp singlet integrating to 3 protons around 3.2-3.3 ppm will validate the intact terminal methoxy (-OCH3) group.
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^13C NMR: The definitive hallmark of successful thiourea formation is the appearance of a highly deshielded quaternary carbon signal at approximately 180-185 ppm, corresponding directly to the C=S thiocarbonyl carbon.
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